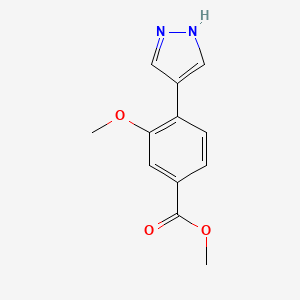

methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

描述

属性

IUPAC Name |

methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-5-8(12(15)17-2)3-4-10(11)9-6-13-14-7-9/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGJBJOQBKONQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193968 | |

| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623119-26-5 | |

| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623119-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Synthesis

This compound features a methoxy group at the ortho position relative to the benzoate moiety and a pyrazole ring at the para position. The molecular formula is , indicating the presence of both aromatic and heterocyclic components which contribute to its biological activity.

The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring followed by esterification with methoxybenzoic acid. The synthetic pathway can be summarized as follows:

- Formation of Pyrazole Ring : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Esterification : Condensing the resulting pyrazole with methoxybenzoic acid in the presence of a catalyst.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various pathogens. For instance, derivatives with pyrazole moieties have been reported to possess potent antimicrobial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5.44 μg/mL against specific bacterial strains .

- Antitumor Activity : Compounds structurally related to this compound have demonstrated efficacy as inhibitors against several cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Anti-inflammatory Properties : Pyrazole-containing compounds are known for their anti-inflammatory effects, often acting as selective inhibitors of cyclooxygenase (COX) enzymes. In vitro studies have shown that some derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

A study evaluating various pyrazole derivatives found that this compound exhibited promising antibacterial activity against Xanthomonas oryzae with an EC50 value of 8.72 μg/mL, outperforming several commercial bactericides .

| Compound Name | EC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | 8.72 | Antibacterial |

| Commercial Bactericide A | 66.98 | Antibacterial |

| Commercial Bactericide B | 50.51 | Antibacterial |

Antitumor Studies

In a comparative study on the antitumor effects of various pyrazole derivatives, this compound was shown to significantly inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The compound's mechanism appears to involve modulation of apoptotic pathways .

Anti-inflammatory Effects

Research on pyrazole derivatives has indicated that this compound may inhibit COX enzymes effectively, with selectivity towards COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for some related compounds were found to be in the range of 0.02–0.04 μM .

科学研究应用

Synthesis and Chemical Properties

The synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The compound's structure includes a methoxy group and a pyrazole moiety, which are crucial for its biological activity.

Key Properties:

- Molecular Formula: C12H13N3O3

- Molecular Weight: 249.25 g/mol

- Chemical Structure: The compound features a benzoate core substituted with a methoxy group at the 3-position and a pyrazole ring at the 4-position.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins . This suggests that the compound may play a role in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth.

Neurological Applications

The compound's interaction with muscarinic acetylcholine receptors has been explored, particularly regarding its potential as an allosteric modulator. Allosteric modulation of these receptors is significant for treating neurological disorders such as Alzheimer's disease and schizophrenia . The ability to selectively activate these receptors could lead to innovative treatment strategies that minimize side effects associated with conventional therapies.

Case Studies

相似化合物的比较

Key Observations :

Yield and Efficiency :

Physicochemical Data

准备方法

Synthetic Routes and Reaction Conditions

Hydrazine-Mediated Cyclization

- Step 1: Preparation of a suitable α,β-unsaturated carbonyl precursor or hydrazone intermediate from 3-methoxy-4-substituted benzoic acid derivatives.

- Step 2: Reaction with hydrazine hydrate in ethanol or another suitable solvent at moderate temperatures (50–60 °C) over extended periods (24–54 hours).

- Step 3: Cyclization occurs to form the pyrazole ring attached at the 4-position of the aromatic ring.

For example, methyl 4-(1H-pyrazol-3-yl)benzoate is synthesized by reacting crude methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine monohydrate in ethanol at 50–60 °C for about 54 hours, yielding the pyrazole derivative quantitatively. Similar conditions are expected for the 3-methoxy analog.

Esterification Process

- The esterification of the carboxylic acid precursor with methanol is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid.

- Reaction conditions involve refluxing methanol with the acid catalyst and the benzoic acid derivative.

- This step can be performed before or after pyrazole ring formation depending on the synthetic route chosen.

Alternative Cyclization Using Phosphorus Oxychloride

- Substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (~120 °C) to form pyrazole-containing benzoate derivatives.

- This method provides an alternative to hydrazine hydrate cyclization and may offer different yields or purities.

Detailed Reaction Scheme Example

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Methoxy-4-substituted benzoic acid + Methanol | Acid catalyst (H₂SO₄ or HCl), reflux | Formation of methyl 3-methoxy-4-substituted benzoate ester |

| 2 | Methyl ester + Hydrazine hydrate | Ethanol, 50–60 °C, 24–54 h | Formation of hydrazone intermediate |

| 3 | Hydrazone intermediate | Heating or POCl₃, 120 °C | Cyclization to methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate |

Research Findings and Yield Optimization

- Reaction Time and Temperature: Extended reaction times (up to 54 hours) and moderate temperatures (50–60 °C) favor complete cyclization and high yields.

- Solvent Choice: Ethanol is preferred for hydrazine-mediated cyclization due to its solubility properties and ability to sustain reaction temperature.

- Catalyst Use: Acid catalysts improve esterification efficiency; however, care must be taken to avoid side reactions or decomposition.

- Purification: The final product is typically isolated by concentration under reduced pressure and purified by recrystallization or vacuum drying at ~45 °C.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Confirms ester carbonyl stretch (~1720 cm⁻¹) and pyrazole ring vibrations.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (EIMS): Molecular ion peaks consistent with molecular weight (~236 g/mol for the methoxy-substituted compound).

- X-ray Crystallography: Used for definitive structural confirmation and to analyze dihedral angles between aromatic and pyrazole rings.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Hydrate Cyclization | Hydrazine hydrate, ethanol | 50–60 °C, 24–54 h | High yield, straightforward | Long reaction time |

| POCl₃ Cyclization | Hydrazide intermediate, POCl₃ | ~120 °C | Alternative cyclization | Requires high temperature |

| Acid-Catalyzed Esterification | Methanol, H₂SO₄ or HCl | Reflux | Efficient ester formation | Possible side reactions |

常见问题

Q. Basic

- Purification :

- Analytical Methods :

What strategies optimize the yield of this compound in multi-step syntheses, especially regarding regioselectivity in pyrazole ring formation?

Q. Advanced

- Regioselective Pyrazole Synthesis :

- Catalytic Optimization :

How should researchers interpret contradictory NMR or mass spectrometry data during structural elucidation?

Q. Advanced

- NMR Discrepancies :

- Dynamic Effects : Rotamers in the pyrazole ring may split signals; use variable-temperature NMR to resolve .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C–H···O interactions affecting chemical shifts) .

- Mass Spectrometry :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₂N₂O₃) and rule out adducts or fragments .

What are the key safety considerations when handling this compound?

Q. Basic

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

What in vitro assays are recommended to assess the biological activity of this compound?

Q. Advanced

- Antimicrobial Activity :

- Anti-inflammatory Screening :

- COX-2 Inhibition : ELISA-based assays to measure prostaglandin E₂ suppression .

How can researchers investigate structure-activity relationships (SAR) for this compound in drug discovery?

Q. Advanced

- Substituent Variation :

- Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。